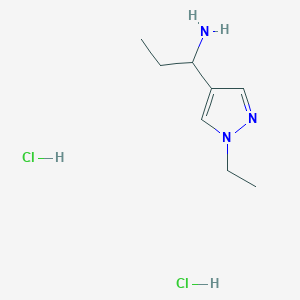
1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Vue d'ensemble
Description
“1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1306603-57-5 . It has a molecular weight of 226.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride” is1S/C8H15N3.2ClH/c1-3-8(9)7-5-10-11(4-2)6-7;;/h5-6,8H,3-4,9H2,1-2H3;2*1H . This code provides a specific representation of the molecule’s structure.
Applications De Recherche Scientifique
Synthesis and Characterization
- Facile Synthesis of Flexible Bis(pyrazol-1-yl)alkane and Related Ligands: A study described the synthesis of bis(pyrazol-1-yl)alkanes and related compounds through reactions involving pyrazoles and various alkylating agents. This work highlights the versatility of pyrazole derivatives in synthesizing flexible ligands for potential applications in coordination chemistry and catalysis (Potapov et al., 2007).
Catalytic Applications
- (Pyrazolylethyl-amine)zinc(II) Carboxylate Complexes as Catalysts: Research on pyrazolyl compounds has led to the development of zinc(II) carboxylate complexes with notable activity in the copolymerization of CO2 and cyclohexene oxide. These findings suggest potential eco-friendly applications in polymer science, showcasing the catalytic capabilities of pyrazole-based ligands (Matiwane et al., 2020).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Pharmacophore Sites Identification: Pyrazole derivatives have been investigated for their biological activities, revealing promising antitumor, antifungal, and antibacterial properties. This research underscores the potential of pyrazole-based compounds in developing new therapeutic agents (Titi et al., 2020).
Molecular Docking and Antitubercular Activity
- Nitrogen-rich Piperazine-pyrimidine-pyrazole Hybrid Motifs: A study focused on the synthesis of pyrazole-pyrimidine hybrids, demonstrating their potential against Mycobacterium tuberculosis through molecular docking and in vitro evaluations. This research illustrates the application of pyrazole derivatives in addressing global health challenges like tuberculosis (Vavaiya et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
1-(1-ethylpyrazol-4-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-3-8(9)7-5-10-11(4-2)6-7;;/h5-6,8H,3-4,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJBXMMUFCUJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1)CC)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



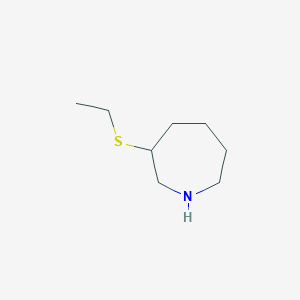
![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1422955.png)
amine](/img/structure/B1422956.png)
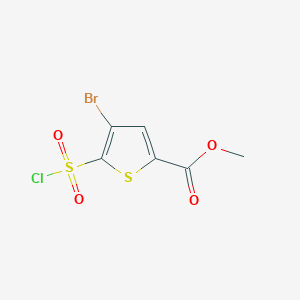

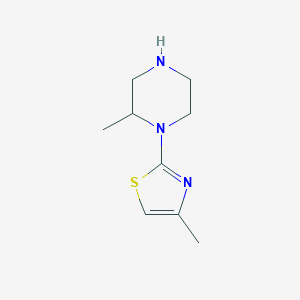
![N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1422963.png)
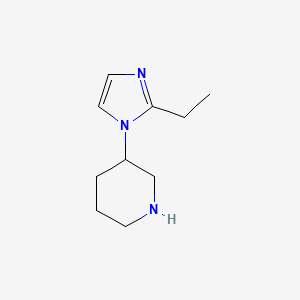
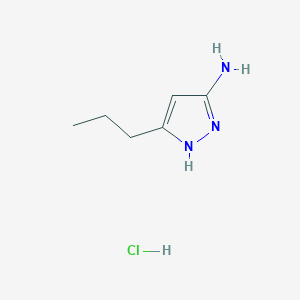
![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B1422966.png)
![Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride](/img/structure/B1422967.png)
![methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride](/img/structure/B1422968.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride](/img/structure/B1422969.png)
